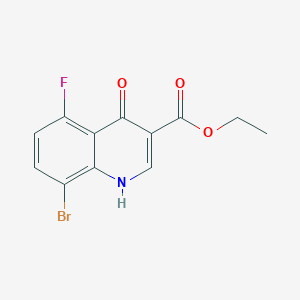
8-ブロモ-5-フルオロ-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸エチル
説明
Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H9BrFNO3 and its molecular weight is 314.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
8-ブロモ-5-フルオロ-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸エチルは、さまざまな薬理活性分子の合成に使用されます。 その構造は、特に分子ドッキング研究で示されているように、抗HIV薬の分野における新規治療薬の開発に役立ちます .
分析化学
この化合物は、NMR、HPLC、LC-MS、UPLCなどの分析技術において、標準または試薬として使用して、化学分析の精度と正確性を確保することができます .
生物活性
Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly as an antibacterial and anticancer agent. This article will explore its biological activity, including mechanisms of action, efficacy in various studies, and potential applications in drug development.
Chemical Structure and Properties
Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is characterized by its unique quinoline structure, which is known for conferring various biological properties. The presence of bromine and fluorine atoms enhances its reactivity and potency against certain biological targets.
Molecular Formula
- Chemical Formula : C12H10BrFNO3
- Molecular Weight : Approximately 305.12 g/mol
Antibacterial Activity
-
Mechanism of Action :
Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits antibacterial properties primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria, making them viable targets for antibiotic development . -
Efficacy :
- In Vitro Studies : In laboratory settings, this compound has shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values typically range from 2 to 64 μg/mL, indicating strong potency against resistant strains .
- Case Study : A study demonstrated that derivatives of this compound displayed superior antibacterial effects compared to traditional antibiotics like novobiocin and coumermycin A1 .
Anticancer Activity
-
Mechanism of Action :
The anticancer properties are attributed to the compound's ability to interfere with topoisomerase II activity, leading to DNA damage and apoptosis in cancer cells. This mechanism is similar to that of established anticancer agents like ciprofloxacin derivatives . -
Efficacy :
- Cell Cycle Arrest : Research indicates that ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can induce cell cycle arrest in the S phase in various cancer cell lines, including T-24 and PC-3 cells .
- Case Study : In vivo studies have shown promising results where treated mice exhibited reduced tumor growth compared to control groups.
Table 1: Biological Activity Summary
| Biological Activity | Target | Mechanism | Efficacy (MIC) |
|---|---|---|---|
| Antibacterial | DNA gyrase & Topoisomerase IV | Inhibition of DNA replication | 2–64 μg/mL |
| Anticancer | Topoisomerase II | Induction of apoptosis | Effective in cell cycle arrest |
Table 2: Comparative Efficacy of Antibiotics
| Compound | MIC (μg/mL) | Bacterial Strains Tested |
|---|---|---|
| Ethyl 8-bromo... | 2–64 | E. coli, MRSA |
| Novobiocin | >100 | E. coli |
| Coumermycin A1 | >100 | Staphylococcus aureus |
特性
IUPAC Name |
ethyl 8-bromo-5-fluoro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO3/c1-2-18-12(17)6-5-15-10-7(13)3-4-8(14)9(10)11(6)16/h3-5H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMIOTBNVHXSJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731105 | |
| Record name | Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655236-28-5 | |
| Record name | Ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















